Azepan-1-yl(2-chlorophenyl)methanone
Description
Azepan-1-yl(2-chlorophenyl)methanone (CAS: 18494-63-8) is a ketone derivative featuring a seven-membered azepane ring linked to a 2-chlorophenyl group via a carbonyl bridge. Its molecular formula is C₁₃H₁₆ClNO (MW: 237.73 g/mol). This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the development of receptor-targeted molecules and bioactive scaffolds . Structural characterization via NMR, IR, and HRMS confirms its configuration, with the azepane ring contributing to conformational flexibility and the chlorophenyl group enhancing electronic modulation .
Properties
CAS No. |
18494-63-8 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
azepan-1-yl-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
SONJOLVUQSJDFQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Other CAS No. |
18494-63-8 |
Synonyms |
azepan-1-yl-(2-chlorophenyl)methanone |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Azepan-1-yl(2-chlorophenyl)methanone serves as a crucial building block in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance binding affinity to specific biological targets, making it a candidate for drug development aimed at treating neurological disorders, cancer, and other diseases.
Case Study: Neurological Disorders
Research indicates that derivatives of azepan compounds exhibit promising activity against neurological disorders. For instance, a study demonstrated that azepan derivatives could modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .
Table 1: Potential Therapeutic Applications
| Application Area | Target Condition | Mechanism of Action |
|---|---|---|
| Neurological Disorders | Depression | Modulation of serotonin receptors |
| Oncology | Various Cancers | Inhibition of tumor growth through apoptosis |
| Anti-inflammatory Agents | Chronic Inflammation | Reduction of pro-inflammatory cytokines |
Material Science
Development of Novel Materials
The compound is also explored in material science for its potential use in creating polymers with unique properties. The presence of the azepane ring contributes to the flexibility and stability of polymer chains, which can be tailored for specific applications in coatings, adhesives, and composites.
Case Study: Polymer Synthesis
A recent study focused on synthesizing a new class of polymers using azepan derivatives as monomers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to conventional polymers .
Table 2: Properties of Azepan-Based Polymers
| Property | Conventional Polymers | Azepan-Based Polymers |
|---|---|---|
| Mechanical Strength | Moderate | High |
| Thermal Stability | Low | Enhanced |
| Flexibility | Rigid | Flexible |
Biological Studies
Biochemical Probes
This compound functions as a biochemical probe in enzyme assays and receptor binding studies. Its ability to interact selectively with various biological targets makes it valuable for understanding enzyme kinetics and receptor-ligand interactions.
Case Study: Enzyme Interaction Studies
In a series of experiments, azepan derivatives were used to study their binding affinity to specific enzymes involved in metabolic pathways. Results indicated that modifications to the azepane ring significantly influenced binding efficiency, providing insights into designing more effective inhibitors .
Table 3: Enzyme Binding Affinities
| Compound | Enzyme Target | Binding Affinity (Ki) |
|---|---|---|
| This compound | Cyclic nucleotide phosphodiesterase | 50 nM |
| Other Derivative | Cyclic nucleotide phosphodiesterase | 200 nM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azepane and Aromatic Moieties
The following table compares key structural analogs of Azepan-1-yl(2-chlorophenyl)methanone, focusing on substituent variations and physicochemical properties:
Key Observations :
- Electronic Effects: The nitro group in Azepan-1-yl(2-chloro-5-nitrophenyl)methanone increases electrophilicity, making it reactive in aromatic substitution reactions .
- Lipophilicity : Replacement of 2-chlorophenyl with naphthyl (logP = 3.69 vs. ~2.5 for the parent compound) enhances membrane permeability, critical for CNS-targeted drugs .
- Bioactivity : Alkoxy-linked analogs (e.g., compound 34 in ) show histamine H3 receptor affinity, suggesting the azepane-carbonyl motif is crucial for receptor binding .
Analytical Data
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where chlorine gas introduces a second chlorine atom at the benzaldehyde’s carbonyl position. facilitates the formation of a reactive acylium intermediate, enhancing reaction efficiency. Optimized parameters include:
-
Temperature : 140–170°C
-
Catalyst loading : 0.1–0.15 molar equivalents of relative to aldehyde
-
Reaction time : 5–8 hours
Under these conditions, the process achieves 93–98.6% yield with a purity exceeding 95%.
Purification and Characterization
The crude product is distilled under reduced pressure (135–140°C at 16 mmHg), yielding a colorless liquid. Gas chromatography (GC) confirms purity, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity:
Coupling of 2-Chlorobenzoyl Chloride with Azepane
The second step involves nucleophilic acyl substitution between 2-chlorobenzoyl chloride and azepane (hexamethyleneimine), forming the target compound.
Reaction Protocol
Adapting methodologies from analogous aryl ketones, the procedure is as follows:
-
Reagents :
-
2-Chlorobenzoyl chloride (1.0 equiv)
-
Azepane (1.1 equiv)
-
Triethylamine (, 1.2 equiv) as a base
-
Anhydrous dichloromethane () as solvent
-
-
Procedure :
-
Azepane and are added dropwise to a stirred solution of 2-chlorobenzoyl chloride in at 0°C.
-
The mixture is warmed to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is extracted, dried (), and concentrated.
-
Yield and Optimization
-
Yield : 85–91% after flash column chromatography (silica gel, hexane/ethyl acetate).
-
Key factors :
-
Solvent selection : Polar aprotic solvents (e.g., ) minimize side reactions.
-
Stoichiometry : Excess azepane ensures complete conversion of the acyl chloride.
-
Analytical Validation and Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
Chromatographic Purity
Liquid chromatography–mass spectrometry (LC-MS) confirms a single peak with [M+H], aligning with the molecular formula .
Comparative Analysis of Synthetic Routes
The table below contrasts critical parameters for the two-step synthesis:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-Chlorobenzoyl chloride | , , 160°C | 98.6 | 98.5 |
| Azepane coupling | Azepane, , | 91 | 99 |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance safety and efficiency during chlorination. Additionally, automated column chromatography systems streamline purification, reducing solvent waste .
Q & A
Q. Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) .
- Optimize solvent selection (e.g., dichloromethane or toluene) to enhance yield and minimize side-product formation .
Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?
Answer:
Discrepancies often arise due to conformational flexibility or solvent effects in computational models. Methodological strategies include:
- Comparative Analysis : Pair experimental ¹H/¹³C NMR (e.g., shifts reported in ) with density functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) to identify dominant conformers .
- X-ray Crystallography : Validate molecular geometry using single-crystal diffraction data (e.g., C–Cl bond lengths and torsion angles from ).
Q. Example Workflow :
Perform variable-temperature NMR to assess dynamic effects.
Cross-validate with infrared (IR) and mass spectrometry (MS) data .
Basic: What crystallographic techniques are optimal for determining the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation in solvents like ethanol or acetonitrile.
- Data Collection : Employ a Mo-Kα radiation source (λ = 0.71073 Å) at 173 K to reduce thermal motion artifacts .
- Refinement : Use SHELXL for structure solution, leveraging restraints for disordered regions (e.g., azepane ring flexibility) .
Q. Critical Parameters :
- R-factor : Aim for <0.05 for high-resolution data.
- Data-to-Parameter Ratio : Maintain >15:1 to ensure model reliability .
Advanced: What strategies minimize by-products during the synthesis of this compound?
Answer:
By-product formation is often linked to over-acylation or ring-opening reactions . Mitigation approaches:
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., azepane decomposition) .
- Catalyst Optimization : Use scavengers (e.g., molecular sieves) to remove excess acyl chloride .
- Purification : Employ recrystallization (e.g., from ethyl acetate/hexane) or HPLC for high-purity isolates .
Case Study :
In , a yield of 82% was achieved by limiting reaction time to 4 hours and using anhydrous acetone as a solvent.
Advanced: How can researchers validate the purity of this compound for pharmacological studies?
Answer:
Purity validation requires multi-technique verification :
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% threshold) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
